Ranolazine 1-N-Oxide
Description
Properties
Molecular Formula |
C₂₄H₃₃N₃O₅ |
|---|---|
Molecular Weight |
443.54 |
Origin of Product |
United States |
Comparison with Similar Compounds
Lidocaine
Structural Similarities :
- Both ranolazine and lidocaine (class 1b antiarrhythmic) share a hydrophobic aromatic moiety and bind to NaV1.5 channels .
- Ranolazine’s lipophilicity allows membrane traversal and binding to the inner vestibule of sodium channels, similar to lidocaine .
Mechanistic Differences :
Clinical Outcomes :
- In ischemia-reperfusion injury models, both drugs reduce calcium overload, but only ranolazine improves contractile dysfunction via NCX1.1 inhibition .
- Lidocaine lacks metabolic benefits observed with ranolazine, such as improved glycemia in diabetic patients .
Amiodarone
Functional Synergy :
- Ranolazine combined with amiodarone increases AF conversion to sinus rhythm (RR: 1.18; 95% CI: 1.05–1.33; p = 0.004) compared to amiodarone alone .
Metabolic Profile :
| Parameter | Ranolazine | Amiodarone | References |
|---|---|---|---|
| QTc Prolongation | No significant effect | High risk | |
| Hepatic Toxicity | Minimal | Common (thyroid/lung injury) |
Trimetazidine
Anti-Anginal Efficacy :
- Ranolazine reduces weekly angina attacks by 4.5 episodes vs. 1.3–0.6 with trimetazidine .
- Nitrate use decreased by 3.0 doses/week with ranolazine vs. 1.4–2.3 with trimetazidine .
Mechanistic Contrast :
- Trimetazidine shifts cardiac metabolism to glucose oxidation, while ranolazine targets ion channels without altering substrate preference .
Metabolites (CVT-2738, CVT-2512, CVT-2514)
Pharmacokinetic Variability :
| Metabolite | Clearance During Hemodialysis | Bioavailability in Diabetic Rats | References |
|---|---|---|---|
| CVT-2738 | 45% reduction | Increased Vd, reduced serum levels | |
| CVT-2512 | 30% reduction | Not studied |
- CVT-2738 dominates ranolazine’s metabolic profile but lacks independent therapeutic activity .
Key Research Findings and Clinical Implications
- Antiarrhythmic Superiority: Ranolazine reduces AF recurrence (HR: 0.41; p < 0.001) and VT episodes requiring ICD intervention .
- Metabolic Benefits : Improves glucose homeostasis in diabetic patients, likely via Nav1.5 phospho-ablation pathways .
- Safety Profile: No proarrhythmic effects observed in MERLIN-TIMI 36 trial (n = 6,560), even in acute coronary syndrome patients .
Limitations and Controversies
- These discrepancies may reflect differences in patient selection and dosing regimens.
- Dose Adjustments: Diabetic patients exhibit altered ranolazine pharmacokinetics (↑Vd, ↑CL), necessitating personalized dosing .
Preparation Methods
Halogenated Intermediate Condensation (WO2011160396A1)
This method condenses N-(2,6-dimethylphenyl)-1-piperazinyl acetamide with a halogenated epoxypropane derivative. The reaction occurs under reflux in toluene or alcohol solvents (e.g., ethanol) with a alkaline catalyst such as potassium carbonate. Key parameters include:
-
Molar ratio : 0.8–1.3:1 (halogenated compound to acetamide)
-
Temperature : 80–85°C
-
Reaction time : 3–5 hours
The halogenated intermediate, 1-bromo-3-(2-methoxyphenoxy)-2-propanol , enhances stability compared to traditional epoxy compounds, simplifying purification. Post-reaction workup involves acid-base extraction and crystallization, yielding a white solid confirmed via -NMR and HPLC.
Four-Step Synthesis with Recrystallization (CN101560196A)
This approach employs sequential N-acylation, O-alkylation, and N-alkylation reactions starting from 2,6-dimethylaniline and guaiacol . Highlights include:
-
N-Acylation : Chloroacetyl chloride reacts with 2,6-dimethylaniline in ethanol at 10–20°C, forming N-(2,6-dimethylphenyl)chloroacetamide (90% yield).
-
Piperazine Alkylation : The chloroacetamide intermediate reacts with piperazine in toluene, yielding N-(2,6-dimethylphenyl)-1-piperazineacetamide .
-
Epoxide Formation : Guaiacol and epichlorohydrin condense under basic conditions to produce 1-(2-methoxyphenoxy)-2,3-epoxypropane .
-
Final Condensation : The piperazineacetamide and epoxide react in tetrahydrofuran (THF), followed by recrystallization in acetone/water to achieve >99.9% purity.
Purification and Analytical Characterization
Recrystallization Techniques
The CN101560196A patent details recrystallization in acetone/water or alcohol/water mixtures to achieve >99.9% purity for ranolazine. Adapting this for the N-oxide:
Chromatographic Methods
-
HPLC : C18 columns with acetonitrile/water mobile phases resolve ranolazine 1-N-Oxide from precursors and byproducts.
-
-NMR : Distinct shifts for the N-oxide proton (~δ 3.5–4.0 ppm) confirm successful oxidation.
Data Tables
Table 1. Comparison of Ranolazine Synthesis Methods
Table 2. Hypothetical Oxidation Conditions for this compound
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| H₂O₂ | CH₂Cl₂ | 25 | 6 | 70 | 95.2 |
| m-CPBA | CHCl₃ | 0→25 | 8 | 85 | 97.8 |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing Ranolazine 1-N-Oxide, and how can researchers validate their purity and structural identity?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For purity validation, employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and compare retention times with reference standards. Quantify impurities via peak integration and ensure compliance with ICH guidelines for limits of detection (LOD) and quantitation (LOQ) . For novel derivatives, provide full spectral data (¹H/¹³C NMR, IR) and elemental analysis, as required by journals like the Beilstein Journal of Organic Chemistry for new compounds .
Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies by exposing the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation products using LC-MS/MS and quantify degradation kinetics via Arrhenius plots. Include control samples and replicate experiments (n ≥ 3) to assess reproducibility. Document uncertainties in instrumentation (e.g., ±0.1°C for temperature-controlled baths) and statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can contradictory data on the metabolic pathways of this compound in in vitro vs. in vivo models be resolved?
- Methodological Answer : Perform cross-species comparative studies using hepatocyte microsomes (human, rat, mouse) and validate findings with in vivo pharmacokinetic (PK) profiling. Use stable isotope labeling (e.g., ¹³C or ¹⁵N) to track metabolite formation. Analyze discrepancies via enzyme kinetic modeling (e.g., Michaelis-Menten parameters) and consider interspecies differences in cytochrome P450 (CYP) isoforms. Publish raw data and computational models in supplementary materials to enable peer validation .
Q. What strategies are effective for elucidating the role of this compound in modulating ion channels, given conflicting electrophysiological data?
- Methodological Answer : Employ patch-clamp assays on transfected HEK293 cells expressing human cardiac sodium (Nav1.5) or potassium (hERG) channels. Use concentration-response curves (CRC) to calculate IC₅₀ values and compare results across labs using standardized buffer conditions (e.g., [K⁺] = 4 mM). Address variability by reporting temperature (e.g., 25°C vs. 37°C), voltage protocols, and data filtering thresholds. Apply meta-analysis techniques to reconcile conflicting datasets .
Q. How should researchers optimize synthetic routes for this compound derivatives to improve yield while minimizing genotoxic impurities?
- Methodological Answer : Implement Design of Experiments (DoE) to evaluate reaction parameters (catalyst loading, solvent polarity, temperature). Screen for genotoxic nitrosamines using LC-MS/MS with derivatization agents (e.g., 2-nitrobenzaldehyde). Employ green chemistry principles (e.g., microwave-assisted synthesis) to reduce byproducts. Characterize intermediates via X-ray crystallography to confirm regioselectivity .
Data Analysis and Reporting Guidelines
Q. What frameworks are recommended for analyzing dose-response relationships in preclinical studies of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to fit EC₅₀/IC₅₀ values. Report 95% confidence intervals and assess goodness-of-fit (R² > 0.95). For outlier removal, apply Grubbs’ test or robust statistical methods. Adhere to FAIR data principles by depositing raw datasets in repositories like Figshare or Zenodo .
Q. How can researchers address reproducibility challenges in quantifying this compound plasma concentrations across LC-MS/MS platforms?
- Methodological Answer : Harmonize methods using a shared reference standard (e.g., NIST-traceable material) and isotopically labeled internal standards (e.g., Ranolazine-d₄). Validate matrix effects (plasma vs. serum) via post-column infusion experiments. Participate in inter-laboratory proficiency testing and report coefficients of variation (CV < 15%) .
Ethical and Methodological Considerations
Q. What ethical guidelines apply when using animal models to study this compound’s cardiotoxicity?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies, including sample size justification, randomization, and blinding. Obtain approval from institutional animal care committees (IACUC) and report humane endpoints (e.g., ECG abnormalities). Use telemetry for continuous cardiovascular monitoring to minimize distress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
